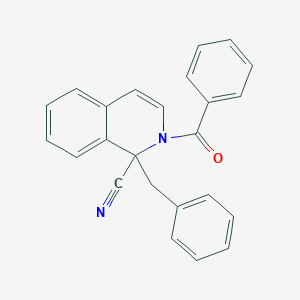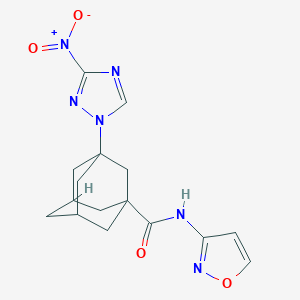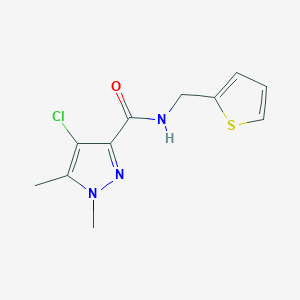
2-Benzoyl-1-benzylisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-1-benzylisoquinoline-1-carbonitrile, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the isoquinoline family and is known for its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-1-benzylisoquinoline-1-carbonitrile has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its effects on neuronal signaling pathways.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile is not fully understood, but it is believed to act through modulation of ion channels and receptors. This compound has been found to bind to the N-methyl-D-aspartate (NMDA) receptor and to modulate its activity. It has also been found to modulate the activity of voltage-gated potassium channels and to inhibit the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. In animal studies, this compound has been found to protect neurons from oxidative stress and to improve cognitive function. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cancer studies, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile in lab experiments is its unique chemical structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its effects on different ion channels and receptors to better understand its mechanism of action. Additionally, future research could explore the use of this compound in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile involves the reaction of 2-nitrobenzaldehyde with benzylamine, followed by reduction of the resulting imine with sodium borohydride. The resulting product is then treated with acetic anhydride and sodium acetate to produce this compound. This synthesis method has been extensively studied and optimized for high yield and purity.
Eigenschaften
| 16576-35-5 | |
Molekularformel |
C24H18N2O |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-benzoyl-1-benzylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H18N2O/c25-18-24(17-19-9-3-1-4-10-19)22-14-8-7-11-20(22)15-16-26(24)23(27)21-12-5-2-6-13-21/h1-16H,17H2 |
InChI-Schlüssel |
VQBSSSAAVXOLLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)

